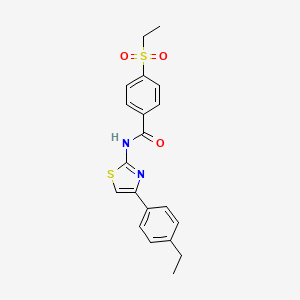

N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Descripción

N-(4-(4-Ethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a thiazole-based benzamide derivative characterized by a 4-(4-ethylphenyl) substituent on the thiazole ring and a 4-(ethylsulfonyl) group on the benzamide moiety. Its molecular formula is C₁₉H₂₀N₂O₃S₂, with a calculated molecular weight of 388.5 g/mol .

Propiedades

IUPAC Name |

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-3-14-5-7-15(8-6-14)18-13-26-20(21-18)22-19(23)16-9-11-17(12-10-16)27(24,25)4-2/h5-13H,3-4H2,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYOVGZDRLMZFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

Attachment of Ethylphenyl Group: The ethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst like aluminum chloride.

Formation of Ethylsulfonylbenzamide Moiety: The ethylsulfonylbenzamide moiety can be synthesized by reacting ethylsulfonyl chloride with 4-aminobenzamide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound shares a conserved aminothiazole-benzamide scaffold with analogs reported in the literature. Key structural variations occur in the sulfonyl substituents on the benzamide ring and the aryl/heteroaryl groups on the thiazole ring. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Solubility: The ethylsulfonyl group in the target compound and 7b improves water solubility compared to lipophilic groups like dimethylsulfamoyl or piperidinylsulfonyl .

Synthetic Yields :

- The target compound’s synthesis likely follows a similar pathway to 7b (EDCI/HOBt-mediated coupling), but yields may vary due to steric effects of the 4-ethylphenyl group .

Biological Activity :

- Analogs like Compound 50 and 2D216 demonstrate NF-κB activation and cytokine induction, suggesting that electron-withdrawing groups (e.g., bromo) or bulky sulfonamides (e.g., piperidinyl) enhance bioactivity . The target compound’s ethyl groups may confer moderate activity, though direct evidence is absent in the provided sources.

Spectral and Analytical Data

IR/NMR Trends :

- The absence of νC=O (~1660–1680 cm⁻¹) in triazole derivatives (e.g., ) contrasts with the target compound’s benzamide carbonyl, which would show strong νC=O absorption .

- The ethylsulfonyl group in the target compound would exhibit νS=O stretching at ~1150–1300 cm⁻¹, consistent with related sulfonamides .

Mass Spectrometry :

- HRMS data for analogs like 7b confirm molecular ions ([M+H]⁺ at m/z 374.4), aligning with the target compound’s expected m/z of 389.5 .

Actividad Biológica

N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Synthesis

The compound features a thiazole moiety linked to an ethylsulfonylbenzamide structure. Its synthesis typically involves several steps:

- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving α-haloketones and thioureas.

- Attachment of Ethylphenyl Group : This is often done via Friedel-Crafts alkylation using ethylbenzene.

- Formation of Ethylsulfonylbenzamide Moiety : This step involves the reaction of ethylsulfonyl chloride with 4-aminobenzamide under basic conditions.

Biological Activity

The biological activity of this compound has been investigated across various domains:

Antimicrobial Activity

Research indicates that compounds with thiazole structures exhibit significant antimicrobial properties. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains, comparable to standard antibiotics like norfloxacin .

Anticancer Properties

Thiazole-containing compounds have been evaluated for their anticancer potential. Studies suggest that the presence of specific substituents on the thiazole ring can enhance cytotoxicity against cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced cell proliferation.

- Receptor Modulation : It can interact with cell surface receptors, altering their activity and downstream signaling pathways.

- Gene Expression Regulation : The compound may influence the expression of genes associated with its biological effects, contributing to its antimicrobial and anticancer activities.

Study on Anticancer Efficacy

In a notable study, a series of thiazole derivatives were tested for their anticancer properties against human cancer cell lines. The results indicated that certain modifications to the thiazole moiety significantly increased cytotoxicity. For instance, the presence of electron-donating groups on the phenyl ring was correlated with enhanced activity against breast cancer cells (IC50 < 5 µM) .

Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of thiazole derivatives revealed that some compounds exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections.

Summary of Biological Activities

| Activity Type | Description | IC50 Values (if applicable) |

|---|---|---|

| Antimicrobial | Effective against various bacteria | Comparable to norfloxacin |

| Anticancer | Cytotoxicity in cancer cell lines | IC50 < 5 µM in some cases |

Q & A

Q. What are the established synthetic routes for N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide?

The compound is synthesized via multi-step reactions, often starting with coupling a sulfonylbenzoyl chloride derivative (e.g., 4-(ethylsulfonyl)benzoyl chloride) with a thiazole-2-amine precursor. A typical method involves reacting 2-amino-4-(4-ethylphenyl)thiazole with 4-(ethylsulfonyl)benzoyl chloride in the presence of a base like triethylamine. Solvent choice (e.g., DMF or dichloromethane) and temperature control (0–25°C) are critical for achieving yields >75% .

Q. What analytical techniques are used for structural characterization and purity assessment?

Post-synthesis characterization employs 1H/13C-NMR to confirm substituent environments, HRMS for molecular weight validation, and HPLC for purity analysis (>95%). Melting points (e.g., 99–177°C range for analogs) and elemental analysis further validate structural integrity .

Q. What biological activities are reported for this compound and its analogs?

Thiazole derivatives with ethylsulfonyl and aryl groups exhibit anticancer (e.g., inhibition of HeLa and MCF-7 cell lines), antimicrobial (against S. aureus and E. coli), and enzyme inhibitory (e.g., COX-2, kinases) activities. Ethyl groups enhance lipophilicity, improving membrane permeability .

Q. How do solubility and stability profiles impact experimental design?

The ethylsulfonyl moiety improves solubility in polar solvents (e.g., DMSO, ethanol). Stability studies under varied pH (3–9) and temperatures (4–40°C) show degradation <10% over 72 hours, confirmed via UV-Vis and LC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Yield optimization involves solvent screening (e.g., switching from THF to DMF for better intermediate solubility), catalyst tuning (e.g., using DMAP for acylations), and stoichiometric adjustments (1.2:1 molar ratio of amine to acyl chloride). Purity is enhanced via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. What strategies are employed for structure-activity relationship (SAR) studies?

SAR studies focus on substituent variation :

- Thiazole ring : Replacing ethyl with methyl or phenyl groups alters steric effects and π-π interactions.

- Sulfonyl group : Ethyl vs. methyl sulfonyl groups modulate electron-withdrawing effects and target binding.

- Benzamide core : Introducing methoxy or nitro groups enhances H-bonding with biological targets .

Q. How can contradictory bioactivity data between studies be resolved?

Discrepancies may arise from purity differences (e.g., HPLC vs. crude samples), assay conditions (e.g., cell line specificity), or metabolic instability . Repetition under standardized protocols (e.g., CLSI guidelines for antimicrobial assays) and metabolite profiling (via LC-MS/MS) are recommended .

Q. What mechanistic insights exist for this compound’s biological activity?

Proposed mechanisms include enzyme inhibition (e.g., binding to kinase ATP pockets via sulfonyl and benzamide motifs) and receptor modulation (e.g., GPCR antagonism). Molecular docking and surface plasmon resonance (SPR) validate target engagement, while Western blotting confirms downstream pathway effects (e.g., apoptosis markers) .

Q. How can pharmacokinetic (PK) properties be improved through analog design?

PK enhancement strategies:

- LogP adjustment : Fluorination of the ethyl group reduces metabolism.

- Prodrug approaches : Esterification of the sulfonyl group improves oral bioavailability.

- CYP450 inhibition assays : Identify metabolic hotspots for stabilization .

Q. What challenges arise during scale-up synthesis, and how are they addressed?

Challenges include reagent cost (e.g., transition-metal catalysts), purification bottlenecks (e.g., column chromatography impractical at >100g), and exothermic reactions . Solutions:

- Flow chemistry for safer intermediate handling.

- Green solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact.

- Design of experiments (DoE) for parameter optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.